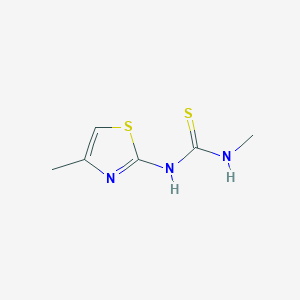
1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate is a chemical compound with the molecular formula C16H18F3NO3S2 and a molecular weight of 393.44 g/mol . This compound is known for its unique structural properties, which include a trifluoromethylsulfanyl group and an ethylammonium tosylate moiety. These features make it a valuable compound in various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate typically involves the reaction of 1-Phenyl-2-trifluoromethylsulfanyl-ethylamine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction Setup: The starting materials are dissolved in an appropriate solvent, such as dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Product Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tosylate group acts as a leaving group.
Oxidation and Reduction: The trifluoromethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Addition Reactions: The compound can react with electrophiles or nucleophiles to form addition products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can modulate the activity of these targets by altering their chemical environment or binding affinity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
1-Phenyl-2-trifluoromethylsulfanyl-ethylammonium tosylate can be compared with other similar compounds, such as:
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: This compound has a similar trifluoromethylsulfonyl group but differs in its overall structure and reactivity.
N-Phenyl-bis(trifluoromethanesulfonimide): This compound contains a bis(trifluoromethanesulfonyl) group and is used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C16H18F3NO3S2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;[1-phenyl-2-(trifluoromethylsulfanyl)ethyl]azanium |
InChI |
InChI=1S/C9H10F3NS.C7H8O3S/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,8H,6,13H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
JGIFXJSWUUVNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)C(CSC(F)(F)F)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12119581.png)
![4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12119594.png)


![4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid](/img/structure/B12119625.png)

![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B12119633.png)

![4-methyl-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12119654.png)

![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)

